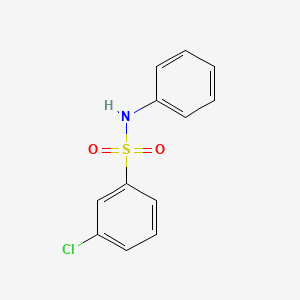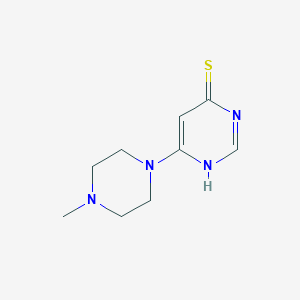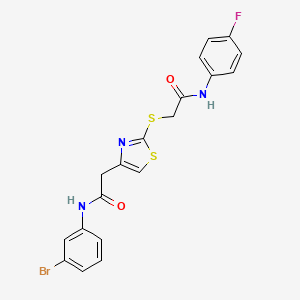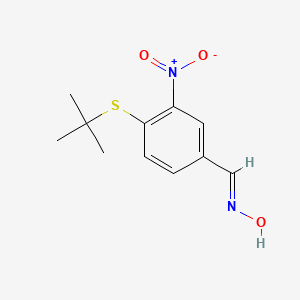
9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a fascinating organic compound with a complex structure that has captivated the attention of chemists and researchers across various fields. Characterized by its unique molecular configuration, this compound belongs to the broader category of sulfonamides, which are known for their diverse applications in medicinal chemistry, material science, and industrial processes.
作用机制
Target of Action
The primary target of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage and replication stress .
Mode of Action
This interaction could lead to changes in the phosphorylation state of the enzyme, thereby altering its function and potentially influencing cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA repair, given the role of its target, the Serine/threonine-protein kinase Chk1 . .
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in cell cycle progression and DNA repair mechanisms, given the role of its target, the Serine/threonine-protein kinase Chk1 . These changes could potentially influence cell survival and proliferation, particularly under conditions of DNA damage and replication stress .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. A common route begins with the fluorene core, which undergoes nitration to introduce the nitro group. Subsequent steps include the reduction of the nitro group to an amino group, followed by the introduction of sulfonamide groups at specific positions on the fluorene backbone. The hydroxylation step to introduce the hydroxyimino group is a critical reaction that requires precise conditions, often involving the use of strong oxidizing agents and careful temperature control.
Industrial Production Methods: Industrial production of this compound may involve scalable processes that include the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography. The key challenge in industrial synthesis lies in optimizing the yield and purity of the final product while minimizing the environmental impact of the reaction by-products.
化学反应分析
Types of Reactions: 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions can further modify the hydroxyimino group to form other functional groups.
Reduction Reactions: Reducing agents can convert the hydroxyimino group back to its original amine form.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, particularly involving the sulfonamide groups.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products Formed: The products of these reactions can vary widely depending on the reaction conditions. For example, oxidation reactions may yield compounds with additional oxygen-containing groups, while reduction reactions may result in simpler amine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis pathways.
Biology: Research in biology has explored the use of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide in studying enzyme inhibition and protein interactions. Its structural features allow it to bind selectively to certain biomolecules, making it useful in biochemical assays.
Medicine: In medicinal chemistry, sulfonamides, in general, are well-known for their antimicrobial properties. While this compound itself may not be directly used as a drug, its derivatives could potentially serve as leads for the development of new therapeutics.
Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its reactivity and stability make it suitable for incorporation into various industrial processes.
相似化合物的比较
Similar Compounds:
N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide: Lacks the hydroxyimino group but shares the fluorene and sulfonamide structure.
9-hydroxyimino-N2,N7-dimethylfluorene: Differs in the position and number of sulfonamide groups.
Uniqueness: What sets 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide apart from similar compounds is the presence of both the hydroxyimino group and the sulfonamide groups in specific positions on the fluorene backbone
属性
IUPAC Name |
9-hydroxyimino-2-N,7-N-dimethylfluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-16-24(20,21)9-3-5-11-12-6-4-10(25(22,23)17-2)8-14(12)15(18-19)13(11)7-9/h3-8,16-17,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUWLYGZVMOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2885127.png)
![3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2885128.png)
![(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2885130.png)


![3-amino-5-oxo-N-(p-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2885134.png)
![N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2885135.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2885137.png)

![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885139.png)
![1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2885140.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)

![3-methyl-8-(4-propanoylpiperazin-1-yl)-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885148.png)
